molecular formula C15H12ClN2NaO2S B12678587 Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate CAS No. 43037-46-3

Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate

Cat. No.: B12678587
CAS No.: 43037-46-3
M. Wt: 342.8 g/mol
InChI Key: ZFCKILMXBFBMCM-UHFFFAOYSA-M
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Description

Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate is a chemical compound with a complex structure that includes a pyrazole ring, a chlorophenyl group, and a benzenesulphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate typically involves the reaction of hydrazine monohydrate with malononitrile, followed by the addition of p-chlorobenzaldehyde. The reaction conditions often include refluxing in ethanol or another suitable solvent . The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
  • Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

43037-46-3

Molecular Formula

C15H12ClN2NaO2S

Molecular Weight

342.8 g/mol

IUPAC Name

sodium;4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfinate

InChI

InChI=1S/C15H13ClN2O2S.Na/c16-12-3-1-11(2-4-12)15-9-10-18(17-15)13-5-7-14(8-6-13)21(19)20;/h1-8H,9-10H2,(H,19,20);/q;+1/p-1

InChI Key

ZFCKILMXBFBMCM-UHFFFAOYSA-M

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)[O-].[Na+]

Origin of Product

United States

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